molecular formula C36H28N2O2 B288048 (1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one

(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one

Cat. No. B288048
M. Wt: 520.6 g/mol
InChI Key: ZAORIWCLYPMRGY-KOIBARMGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one, commonly known as ONC201, is a small molecule that has been identified as a potential anti-cancer drug. It was first discovered in 2011 and has since then been studied extensively for its anti-tumor properties.

Mechanism of Action

The mechanism of action of ONC201 is not fully understood, but it is believed to involve the activation of a pathway known as the integrated stress response (ISR). This pathway is involved in regulating cellular stress responses and has been shown to play a role in cancer cell survival. ONC201 has been shown to activate the ISR in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
ONC201 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis (the formation of new blood vessels). ONC201 has also been shown to modulate the activity of various signaling pathways involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of ONC201 is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to be effective against a wide range of cancer types while sparing normal cells. However, one of the limitations of ONC201 is its relatively low potency compared to other anti-cancer drugs. This may limit its effectiveness in certain cancer types.

Future Directions

There are several future directions for research on ONC201. One area of interest is the development of more potent analogs of ONC201 that may be more effective against certain cancer types. Another area of interest is the combination of ONC201 with other anti-cancer drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of ONC201 and its effects on different signaling pathways involved in cancer cell survival and proliferation.
In conclusion, ONC201 is a promising anti-cancer drug that has shown selectivity for cancer cells and has been effective against a wide range of cancer types. While there are limitations to its potency, further research may lead to the development of more effective analogs and combination therapies.

Synthesis Methods

ONC201 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of several reagents and solvents, and requires careful monitoring and control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

ONC201 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. ONC201 has been shown to be effective against a wide range of cancer types, including glioblastoma, melanoma, and breast cancer.

properties

Product Name

(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one

Molecular Formula

C36H28N2O2

Molecular Weight

520.6 g/mol

IUPAC Name

(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one

InChI

InChI=1S/C36H28N2O2/c39-33-21-19-25-11-7-9-17-29(25)31(33)23-37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-24-32-30-18-10-8-12-26(30)20-22-34(32)40/h1-24,35-38H/b31-23-,32-24-/t35-,36-/m1/s1

InChI Key

ZAORIWCLYPMRGY-KOIBARMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](N/C=C\2/C3=CC=CC=C3C=CC2=O)[C@H](N/C=C\4/C5=CC=CC=C5C=CC4=O)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC=C3C(=O)C=CC4=CC=CC=C43)NC=C5C(=O)C=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC=C3C(=O)C=CC4=CC=CC=C43)NC=C5C(=O)C=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.